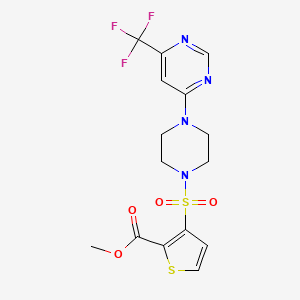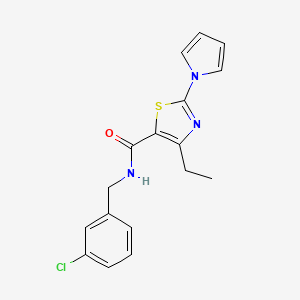
N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as CBT-1, is a novel small molecule that has shown promising results in scientific research as a potential therapeutic agent. CBT-1 belongs to the thiazole family of compounds and has a unique structure that makes it a promising candidate for various applications. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of thiazole derivatives, including compounds similar to N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, involves various chemical reactions that yield novel heterocyclic compounds with potential biological activities. These synthetic pathways often involve the cyclization of thioamides and the use of ethyl chloroacetate, showcasing the chemical versatility and reactivity of thiazole-based compounds (Sherif et al., 1993). The synthesis techniques employed in these studies highlight the potential for creating a wide variety of derivatives with distinct biological and pharmacological properties.
Biological Applications
Research has shown that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. These activities are attributed to the structural elements of the thiazole ring, which can interact with biological targets in diverse ways. For instance, some thiazole compounds have been identified as potential inhibitors of Mycobacterium tuberculosis DNA gyrase, suggesting their use as antitubercular agents (K. Reddy et al., 2014). Additionally, derivatives synthesized from thiazole precursors have shown promising anticancer activities against various cell lines, indicating the potential for development into therapeutic agents (A. Rahmouni et al., 2016).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiazole derivatives are of particular interest in medicinal chemistry. These compounds have been evaluated for their effectiveness against a range of microbial pathogens and cancer cell lines, revealing their potential as leads for the development of new treatments. For example, some studies have synthesized and tested thiazole derivatives for their antimicrobial activity, providing insights into their potential use as antimicrobial agents (V. L. Gein et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other indole derivatives .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that this compound may have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-2-14-15(23-17(20-14)21-8-3-4-9-21)16(22)19-11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRTVOXORVIBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-4-ethyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

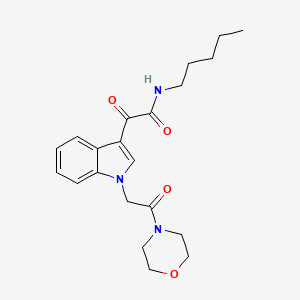
![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
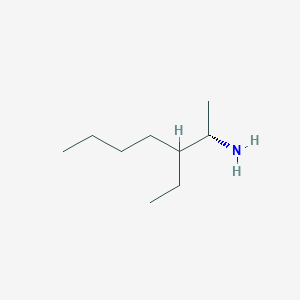
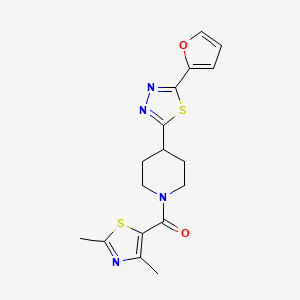
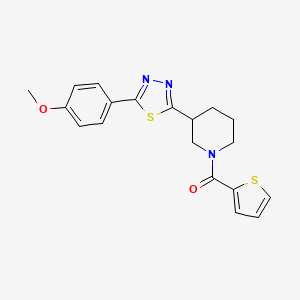
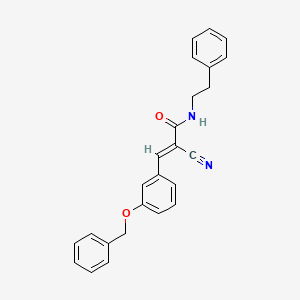
![Propan-2-yl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2960919.png)
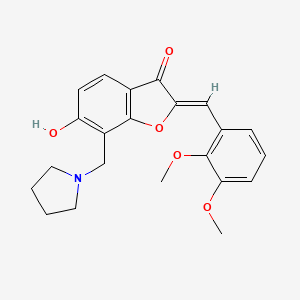
![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B2960924.png)

